5-Lipoxygenase (5-LO) Inhibitory Activity: A Potential Anti-Inflammatory Profile
5-Bromo-2-imidazol-1-yl-phenylamine has been identified as a 5-lipoxygenase (5-LO) inhibitor with an IC50 of 3.60 μM (3,600 nM) in a cell-intact assay using human neutrophils [1]. This level of activity provides a defined starting point for medicinal chemistry optimization, particularly when compared to other chemotypes in 5-LO inhibitor programs. For instance, the clinical candidate ZD2138 and related imidazolyl-phenyl compounds were developed from similar scaffolds and exhibited potent 5-LO inhibition, with IC50 values in the nanomolar range after optimization [2]. This indicates that while the parent 5-Bromo-2-imidazol-1-yl-phenylamine is a moderately potent hit, its core structure is a validated template for achieving high potency against this therapeutically relevant target.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.60 μM (3,600 nM) |
| Comparator Or Baseline | Optimized imidazolyl-phenyl 5-LO inhibitors (e.g., ZD2138) in development pipelines, reported with sub-100 nM IC50 values in biochemical assays. |
| Quantified Difference | Approximately 100-fold less potent than optimized leads, confirming its utility as a starting scaffold for medicinal chemistry campaigns. |
| Conditions | Cell-intact assay in human neutrophils, assessed as product formation relative to control in the presence of 20 µM A23187/AA ionophore. |
Why This Matters
This data confirms the compound's utility as a validated hit for 5-LO inhibitor discovery, a pathway with established clinical relevance for inflammatory diseases like asthma and atherosclerosis.
- [1] BindingDB. BDBM50012184 (CHEMBL1092509). View Source
- [2] Manley, P. W., et al. 'A novel series of imidazole compounds as potent and orally active 5-lipoxygenase inhibitors.' J. Med. Chem. (1996). View Source
